molecular formula C27H15Cl2NO6S B340056 2-OXO-2-(THIOPHEN-2-YL)ETHYL 2-[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE

2-OXO-2-(THIOPHEN-2-YL)ETHYL 2-[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE

Cat. No.: B340056
M. Wt: 552.4 g/mol
InChI Key: HPJHHMDPNPBCQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-OXO-2-(THIOPHEN-2-YL)ETHYL 2-[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by its unique structure, which includes a thienyl group, a chlorophenoxyphenyl group, and an isoindolinecarboxylate moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-(THIOPHEN-2-YL)ETHYL 2-[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoindolinecarboxylate Core: The isoindolinecarboxylate core can be synthesized through a condensation reaction between phthalic anhydride and an appropriate amine, followed by cyclization.

    Introduction of the Chlorophenoxyphenyl Group: The chlorophenoxyphenyl group can be introduced through a nucleophilic substitution reaction using a chlorophenol derivative and a suitable halogenated aromatic compound.

    Attachment of the Thienyl Group: The thienyl group can be attached via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienylboronic acid and an appropriate aryl halide.

    Final Coupling and Oxidation: The final step involves coupling the intermediate compounds and performing an oxidation reaction to form the desired 2-oxo-2-(2-thienyl)ethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-(THIOPHEN-2-YL)ETHYL 2-[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines from the carbonyl or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as acidic or basic environments, and in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-OXO-2-(THIOPHEN-2-YL)ETHYL 2-[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-OXO-2-(THIOPHEN-2-YL)ETHYL 2-[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the disruption of metabolic pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.

    DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-OXO-2-(THIOPHEN-2-YL)ETHYL 2-[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE: This compound is unique due to its specific combination of functional groups and structural features.

    This compound: Similar compounds may include other isoindoline derivatives with different substituents on the aromatic rings or variations in the thienyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H15Cl2NO6S

Molecular Weight

552.4 g/mol

IUPAC Name

(2-oxo-2-thiophen-2-ylethyl) 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C27H15Cl2NO6S/c28-16-4-7-18(8-5-16)36-23-10-6-17(13-21(23)29)30-25(32)19-9-3-15(12-20(19)26(30)33)27(34)35-14-22(31)24-2-1-11-37-24/h1-13H,14H2

InChI Key

HPJHHMDPNPBCQA-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=C(C=C4)OC5=CC=C(C=C5)Cl)Cl

Canonical SMILES

C1=CSC(=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=C(C=C4)OC5=CC=C(C=C5)Cl)Cl

Origin of Product

United States

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